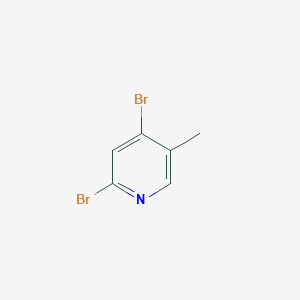

2,4-Dibromo-5-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCITVZBBBIRQER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dibromo-5-methylpyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dibromo-5-methylpyridine, a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. Due to the limited publicly available data on this specific isomer, this guide will also draw upon the extensive research and applications of its closely related and more commercially prevalent isomers, such as 2,5-Dibromo-4-methylpyridine and 2,3-Dibromo-5-methylpyridine. This comparative approach offers valuable insights into the potential properties and utility of this compound for researchers in drug discovery and materials science.

Core Molecular Data of this compound

This compound is a disubstituted pyridine ring with two bromine atoms and one methyl group. The precise positioning of these functional groups dictates its chemical reactivity and potential applications as a building block in organic synthesis.

| Property | Value | Source |

| CAS Number | 79055-50-8 | [][2] |

| Molecular Formula | C₆H₅Br₂N | [2] |

| Molecular Weight | 250.92 g/mol | [2] |

While detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly accessible literature, we can infer certain characteristics based on its structure and comparison with related isomers. The presence of two bromine atoms is expected to confer a higher density and boiling point compared to its non-brominated parent compound, 5-methylpyridine (also known as β-picoline). The compound is likely a solid at room temperature, similar to its isomers.

Comparative Analysis with Related Isomers

To provide a more robust understanding of the potential characteristics and utility of this compound, a comparative analysis with its more studied isomers is presented below.

| Compound | 2,5-Dibromo-4-methylpyridine | 2,3-Dibromo-5-methylpyridine |

| CAS Number | 3430-26-0 | 29232-39-1 |

| Molecular Formula | C₆H₅Br₂N | C₆H₅Br₂N |

| Molecular Weight | 250.92 g/mol | 250.92 g/mol |

| Appearance | Yellow crystalline powder | Off-white powder |

| Melting Point | 35-44 °C | Not specified |

| Boiling Point | 181.5°C (estimate) | 270.8°C |

| Density | 1.9318 g/cm³ (estimate) | 1.911 g/cm³ |

Data sourced from references[3][4][5].

This data highlights the similarities in the fundamental properties of these isomers, suggesting that this compound would exhibit comparable characteristics.

Synthesis Strategies for Dibromomethylpyridines

The synthesis of dibromomethylpyridines typically involves the electrophilic bromination of a corresponding methylpyridine precursor. The regioselectivity of the bromination is influenced by the directing effects of the methyl group and the nitrogen atom in the pyridine ring, as well as the reaction conditions.

A general synthetic workflow can be visualized as follows:

Caption: A generalized workflow for the synthesis of dibromomethylpyridines.

Representative Synthetic Protocol: Synthesis of 2,5-dibromo-3-methylpyridine

A patented method for the preparation of 2,5-dibromo-3-methylpyridine illustrates a common synthetic approach that could be adapted for other isomers.[6]

Step 1: Acetylation of 2-amino-3-methylpyridine 2-amino-3-methylpyridine is reacted with acetic anhydride. The reaction is heated to reflux and monitored by thin-layer chromatography.[6]

Step 2: Bromination After cooling, liquid bromine is added dropwise to the reaction mixture. The reaction proceeds at 50-60°C for 2-3 hours. Water is then added, followed by a sodium hydroxide solution. The resulting solid, 2-amino-3-methyl-5-bromopyridine, is isolated by filtration, dried, and recrystallized.[6]

Step 3: Sandmeyer-type Reaction 2-amino-3-methyl-5-bromopyridine is added to a hydrogen bromide solution with cuprous bromide as a catalyst. A saturated solution of sodium nitrite is added dropwise at -5 to 10°C. The reaction is stirred for 2-4 hours to yield 2,5-dibromo-3-methylpyridine.[6]

Potential Applications in Drug Discovery and Materials Science

Halogenated pyridines are valuable intermediates in the synthesis of a wide range of functional molecules due to their susceptibility to further chemical transformations, such as cross-coupling reactions.

Pharmaceutical Development

Dibromomethylpyridines serve as scaffolds for the synthesis of biologically active compounds. The bromine atoms provide reactive handles for introducing molecular diversity through reactions like Suzuki, Stille, and Sonogashira couplings. This allows for the exploration of structure-activity relationships in the development of new therapeutic agents. For instance, 2,5-Dibromo-4-methylpyridine is used in the synthesis of heart disease medications like disopyramide.[5]

The potential role of a dibromomethylpyridine in a drug discovery workflow can be illustrated as follows:

Caption: The role of this compound in a drug discovery pipeline.

Agrochemicals and Materials Science

These compounds also find applications as intermediates in the synthesis of agrochemicals, including herbicides and fungicides.[3] In materials science, they can be incorporated into specialty polymers and resins to enhance their properties for use in coatings and adhesives.[3]

Safety and Handling

For 2-Bromo-5-methylpyridine (a related compound), the following GHS hazard statements apply: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling. Similar precautions should be taken when handling this compound.

Conclusion

This compound, identified by CAS number 79055-50-8, is a halogenated pyridine derivative with potential as a versatile building block in organic synthesis. While specific data for this isomer is limited, a comprehensive understanding of its likely properties, reactivity, and applications can be gleaned from the extensive research on its isomers. For researchers and drug development professionals, this compound and its related compounds represent a valuable class of intermediates for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. As with all research chemicals, it is imperative to handle this compound with appropriate safety precautions.

References

An In-depth Technical Guide to Key Dibromomethylpyridine Isomers: Properties, Synthesis, and Applications

A Note on Isomer Specificity: Initial inquiries for "2,4-Dibromo-5-methylpyridine" did not yield data for a compound with this specific substitution pattern, suggesting it is not a commonly synthesized or commercially available isomer. This guide therefore focuses on two structurally similar and scientifically significant isomers: 2,3-Dibromo-5-methylpyridine and 2,5-Dibromo-4-methylpyridine . These compounds are valuable intermediates in medicinal chemistry and materials science, and a thorough understanding of their properties is crucial for their effective application.

2,3-Dibromo-5-methylpyridine

Chemical Structure:

Caption: Chemical structure of 2,3-Dibromo-5-methylpyridine.

Physical and Chemical Properties

2,3-Dibromo-5-methylpyridine, also known as 2,3-Dibromo-5-picoline, is a solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 29232-39-1 | [1][2][3] |

| Molecular Formula | C₆H₅Br₂N | [1][2][3] |

| Molecular Weight | 250.92 g/mol | [2][3] |

| Appearance | Off-white to yellow solid/powder | [1][2] |

| Melting Point | 52-56 °C | |

| Boiling Point | 270.8 °C | [1] |

| Density | 1.911 g/cm³ | [1] |

| Flash Point | > 110 °C | |

| Solubility | Soluble in organic solvents like ethyl acetate. | [2] |

Synthesis

A common synthetic route to 2,3-Dibromo-5-methylpyridine involves the diazotization of an aminopyridine precursor followed by a Sandmeyer-type reaction.[2]

Reaction Scheme:

Caption: Synthesis of 2,3-Dibromo-5-methylpyridine.

Experimental Protocol:

A detailed experimental protocol for the synthesis of 2,3-dibromo-5-methylpyridine is as follows[2]:

-

Dissolution: 2-Amino-3-bromo-5-methylpyridine (1.00 mmol) is added to a three-necked flask, followed by the addition of 48% aqueous hydrogen bromide (1 mL) to dissolve the starting material.

-

Cooling and Bromination: The reaction mixture is cooled in an ice bath to maintain an internal temperature between 2 to 5 °C. Bromine (3.00 mmol) is then added dropwise slowly. The mixture is stirred for 10 minutes at the same temperature after the addition is complete.

-

Diazotization: A solution of sodium nitrite (2.5 mmol) in water (500 μL) is added dropwise to the reaction system while maintaining the temperature. The mixture is stirred for an additional hour.

-

Work-up: A solution of sodium hydroxide (9.4 mmol) in water (2 mL) is slowly added, and the mixture is stirred for 1 hour at room temperature. The reaction solution is then transferred to a separatory funnel and extracted with ethyl acetate.

-

Purification: The combined organic phases are washed with 5% aqueous sodium sulfite and saturated saline, then dried with anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the final product.[2]

This method typically results in a high yield of the desired product.[2]

Reactivity and Applications

The bromine atoms on the pyridine ring of 2,3-Dibromo-5-methylpyridine are susceptible to various chemical transformations, making it a versatile intermediate in organic synthesis.[1][4] The pyridine ring itself is electron-deficient, which influences the reactivity of the substituents.[4]

This compound is a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries.[1] Its utility lies in the ability to selectively functionalize the bromine positions through reactions such as cross-coupling, enabling the construction of diverse molecular architectures.[4]

2,5-Dibromo-4-methylpyridine

Chemical Structure:

Caption: Chemical structure of 2,5-Dibromo-4-methylpyridine.

Physical and Chemical Properties

2,5-Dibromo-4-methylpyridine, also known as 2,5-Dibromo-4-picoline, is a low melting solid that appears as a light yellow to orange crystalline powder.[5][6] Its key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 3430-26-0 | [5][6][7] |

| Molecular Formula | C₆H₅Br₂N | [5][6] |

| Molecular Weight | 250.92 g/mol | [5][6] |

| Appearance | Light yellow to orange low melting solid/Yellow crystalline powder | [5][6] |

| Melting Point | 37-42 °C | [5] |

| Boiling Point | ~181.5 °C (estimate) | [5] |

| Flash Point | 113 °C | [5] |

| Storage | Inert atmosphere, Room Temperature or 0-8 °C | [5][6] |

Synthesis

Similar to its isomer, 2,5-Dibromo-4-methylpyridine is synthesized from an aminopyridine precursor via a Sandmeyer-type reaction.[5][7]

Reaction Scheme:

Caption: Synthesis of 2,5-Dibromo-4-methylpyridine.

Experimental Protocol:

The general procedure for the synthesis of 2,5-dibromo-4-methylpyridine is as follows[5][7]:

-

Dissolution and Cooling: 2-amino-5-bromo-4-methylpyridine is dissolved in 48% aqueous hydrobromic acid and cooled to 2 °C in a salt/ice bath.

-

Bromination: Bromine is added dropwise while maintaining the internal temperature below 2 °C.

-

Diazotization: A solution of sodium nitrite in water is subsequently added, keeping the internal temperature below 5 °C. The reaction mixture is stirred for one hour between 0 °C and 5 °C.

-

Work-up: The pH of the reaction mixture is adjusted to approximately 13 by the slow addition of a 50% aqueous sodium hydroxide solution with cooling.

-

Extraction and Purification: After warming to room temperature, the mixture is extracted with ether. The combined organic phases are dried with anhydrous magnesium sulfate and concentrated. The crude product is then purified by flash column chromatography on silica gel.[5]

Reactivity and Applications in Drug Development

The bromine atoms at the 2- and 5-positions of the pyridine ring are reactive sites for various organic transformations, particularly palladium-catalyzed cross-coupling reactions.[8] This reactivity makes 2,5-Dibromo-4-methylpyridine a valuable building block in the synthesis of complex organic molecules.[6][9]

This compound serves as an important intermediate in the pharmaceutical and agrochemical industries.[6][10] In the pharmaceutical sector, it is used in the synthesis of drugs such as disopyramide, which is used to treat certain heart rhythm disorders.[5] It is also a precursor for developing herbicides and fungicides in the agrochemical field.[6][10] The versatility of this intermediate allows for the creation of diverse compounds with potential biological activity.[6]

Safety Information

Both 2,3-Dibromo-5-methylpyridine and 2,5-Dibromo-4-methylpyridine are hazardous chemicals and should be handled with appropriate safety precautions.

-

2,3-Dibromo-5-methylpyridine: Is toxic if swallowed and causes serious eye damage.

-

2,5-Dibromo-4-methylpyridine: Is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.

Standard personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling these compounds. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. innospk.com [innospk.com]

- 2. 2,3-DIBROMO-5-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. 2,3-Dibromo-5-methylpyridine | C6H5Br2N | CID 285435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2,5-Dibromo-4-methylpyridine CAS#: 3430-26-0 [m.chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 2,5-Dibromo-4-methylpyridine | 3430-26-0 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. innospk.com [innospk.com]

2,4-Dibromo-5-methylpyridine molecular structure and weight

An In-depth Technical Guide to 2,4-Dibromo-5-methylpyridine: Molecular Structure, Synthesis, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Introduction

Substituted pyridines are foundational scaffolds in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in drug design. Among the vast array of pyridine derivatives, halogenated pyridines serve as exceptionally versatile intermediates, providing reactive handles for constructing complex molecular architectures. This guide provides a detailed technical overview of this compound (CAS No. 79055-50-8), a specific isomer with significant potential as a building block in the synthesis of novel therapeutics.[3][]

This document is tailored for researchers, medicinal chemists, and drug development professionals. It will delve into the compound's core molecular properties, propose a robust synthetic protocol grounded in established chemical principles, predict its spectroscopic signature, and explore its potential applications in modern drug discovery, particularly in leveraging its reactive bromine substituents for cross-coupling reactions.

Core Molecular Data

This compound is a disubstituted pyridine ring containing two bromine atoms and one methyl group. The precise placement of these functionalities dictates its reactivity and potential for further chemical modification.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| CAS Number | 79055-50-8 | [3][6] |

| Molecular Formula | C₆H₅Br₂N | [3][6] |

| Molecular Weight | 250.92 g/mol | [3][6] |

| Canonical SMILES | Cc1cc(Br)cnc1Br | [6] |

Molecular Structure Visualization

The structural arrangement of this compound is depicted below. The bromine atoms at positions 2 and 4 are susceptible to distinct chemical transformations, offering a platform for regioselective synthesis.

Synthesis and Mechanistic Insights

While specific literature detailing the synthesis of the 2,4-dibromo-5-methyl isomer is sparse, a reliable protocol can be designed based on well-established methods for the synthesis of 2,4-dibromopyridine.[7] One of the most effective methods involves the treatment of a dihydroxypyridine precursor with a strong brominating agent like phosphorus oxybromide (POBr₃).

The causality for this choice lies in the ability of POBr₃ to effectively replace hydroxyl groups with bromine atoms on an aromatic ring, a reaction that is particularly efficient for electron-deficient heterocycles like pyridine.

Proposed Synthetic Protocol: Bromination of 5-Methyl-pyridine-2,4-diol

This protocol describes a plausible and robust method for the laboratory-scale synthesis of this compound.

Objective: To synthesize this compound via the double bromination of 5-Methyl-pyridine-2,4-diol.

Materials:

-

5-Methyl-pyridine-2,4-diol (precursor)

-

Phosphorus oxybromide (POBr₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Schlenk flask and condenser

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine 5-Methyl-pyridine-2,4-diol (1.0 eq) and phosphorus oxybromide (POBr₃) (3.0-3.5 eq).

-

Heating: Equip the flask with a condenser and heat the reaction mixture to 125-130 °C for 4-5 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.

-

Quenching: After cooling the mixture to room temperature, carefully and slowly pour the reaction mixture onto crushed ice in a separate beaker. This step is highly exothermic and must be performed with caution in a fume hood.

-

Neutralization: Slowly neutralize the acidic aqueous mixture by adding saturated sodium bicarbonate solution until the pH reaches ~8-9.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum (in CDCl₃) is expected to be simple, showing three distinct signals:

-

Aromatic Protons: Two singlets are predicted for the protons on the pyridine ring. The proton at C6 (adjacent to the nitrogen) would likely appear further downfield (~8.0-8.2 ppm) compared to the proton at C3 (~7.4-7.6 ppm).

-

Methyl Protons: A singlet corresponding to the three methyl protons at C5, likely appearing in the range of ~2.3-2.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbons bonded to bromine (C2 and C4) will appear at characteristic chemical shifts, typically in the range of 120-145 ppm.

Mass Spectrometry

Mass spectrometry is a definitive technique for confirming the identity of this compound. The key feature will be the isotopic pattern of the molecular ion peak due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will exhibit a characteristic triplet of peaks for the molecular ion:

-

[M]⁺: Corresponding to the molecule with two ⁷⁹Br isotopes.

-

[M+2]⁺: Corresponding to the molecule with one ⁷⁹Br and one ⁸¹Br isotope. This peak will be approximately twice the intensity of the [M]⁺ peak.

-

[M+4]⁺: Corresponding to the molecule with two ⁸¹Br isotopes. This peak will be of similar intensity to the [M]⁺ peak.

Applications in Research and Drug Development

This compound is a valuable building block for creating diverse molecular libraries for drug screening. The differential reactivity of the bromine atoms at the C2 and C4 positions allows for selective, sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions.[7][12]

Role as a Scaffold in Medicinal Chemistry

The pyridine nucleus is a well-established pharmacophore found in drugs targeting a wide range of diseases.[1][13] Disubstituted pyridines, in particular, are used to construct molecules with precise three-dimensional arrangements necessary for potent and selective interaction with biological targets.

-

Kinase Inhibitors: The 2,4-disubstituted pyridine motif can be used to synthesize kinase inhibitors, a major class of anti-cancer drugs. The pyridine core can act as a hinge-binding element, while the substituents at the 2- and 4-positions can be elaborated to occupy adjacent hydrophobic pockets in the ATP-binding site of a target kinase.[14]

-

Antimalarial Agents: A series of 2,4-disubstituted imidazopyridines have been identified as inhibitors of hemozoin formation, a critical process in the malaria parasite Plasmodium falciparum.[15] this compound could serve as a key starting material for analogues in this class.

-

Agrochemicals and Materials Science: Beyond pharmaceuticals, brominated pyridines are used in the synthesis of agrochemicals and advanced materials, such as polymers and dyes, due to their reactivity and stability.[12]

Reactivity in Cross-Coupling Reactions

The true utility of this compound lies in its capacity to undergo selective cross-coupling reactions like the Suzuki, Stille, or Buchwald-Hartwig reactions. Research on 2,4-dibromopyridine has shown that the bromine at the C4 position is generally more reactive towards certain coupling conditions, allowing for a stepwise approach to synthesis.[7] This regioselectivity enables chemists to first introduce a substituent at one position, then modify the second bromine atom in a subsequent step, leading to the efficient construction of complex, unsymmetrically substituted pyridines.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 3. CAS 79055-50-8 | 3H32-9-GB | MDL MFCD11100634 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. This compound [synhet.com]

- 6. Synthonix, Inc > 79055-50-8 | this compound [synthonix.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. This compound(79055-50-8) 1H NMR [m.chemicalbook.com]

- 9. 2-Bromo-5-methylpyridine(3510-66-5) 13C NMR [m.chemicalbook.com]

- 10. 2,5-Dibromo-4-methylpyridine(3430-26-0) 1H NMR spectrum [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemimpex.com [chemimpex.com]

- 13. sarchemlabs.com [sarchemlabs.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Identification of 2,4-Disubstituted Imidazopyridines as Hemozoin Formation Inhibitors with Fast-Killing Kinetics and In Vivo Efficacy in the Plasmodium falciparum NSG Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Role of 2,4-Dibromo-5-methylpyridine in Modern Synthesis

An In-depth Technical Guide to the Purity and Characterization of 2,4-Dibromo-5-methylpyridine

This compound is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its di-brominated structure offers two distinct, reactive sites for subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures.[1] The strategic placement of the bromine atoms and the methyl group influences the electronic properties and steric environment of the pyridine ring, making it a versatile scaffold for developing novel pharmaceutical agents and functional materials.

Given its role as a critical starting material, the purity and unambiguous structural confirmation of this compound are paramount. The presence of isomeric impurities, residual solvents, or unreacted starting materials can have profound consequences on the yield, purity, and even the viability of subsequent synthetic steps. This guide provides a comprehensive framework for the purification and rigorous analytical characterization of this compound, ensuring its suitability for high-stakes applications in research and development.

Purification Strategies: From Crude Product to High-Purity Material

The purification of this compound from a crude reaction mixture is dictated by the nature of the impurities present. Typically, these include regioisomers, partially brominated species, and non-basic starting materials. A multi-step approach combining chemical treatment and physical separation is often the most effective strategy.

Acid-Base Extraction

The basic nature of the pyridine nitrogen provides a powerful handle for separation. Non-basic impurities can be removed by dissolving the crude material in a non-polar organic solvent and washing with an aqueous acid solution (e.g., 1M HCl). The protonated pyridinium salt partitions into the aqueous layer, leaving non-basic impurities behind. Subsequently, basifying the aqueous layer (e.g., with NaOH) regenerates the free pyridine, which can be extracted back into an organic solvent.[2] This process is highly effective for removing non-amine contaminants.

Recrystallization

For solid materials, recrystallization is a cost-effective and scalable method for achieving high purity. The choice of solvent is critical and is determined empirically. A good solvent system will dissolve the compound and its impurities at an elevated temperature but will allow only the desired compound to crystallize upon cooling, leaving impurities in the supernatant.

Protocol: Recrystallization of this compound

-

Solvent Screening: Test the solubility of the crude product in a range of solvents (e.g., hexanes, ethanol, isopropanol, ethyl acetate) at room temperature and at their boiling points. An ideal single solvent will show high solubility when hot and low solubility when cold. Mixed solvent systems (e.g., ethanol/water) can also be effective.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to achieve complete dissolution.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution. Swirl for a few minutes and then perform a hot filtration to remove the charcoal.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Inducing crystallization can be done by scratching the inside of the flask with a glass rod. Further cooling in an ice bath can maximize the yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Column Chromatography

For challenging separations where impurities have similar solubility profiles, silica gel column chromatography is the method of choice. The separation is based on the differential adsorption of the compound and impurities to the stationary phase (silica gel) while being eluted by a mobile phase.

The choice of eluent is critical. A non-polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective for brominated pyridines. The progress of the separation is monitored by Thin-Layer Chromatography (TLC) to identify fractions containing the pure product.[3]

Analytical Characterization: A Multi-Technique Approach

No single analytical technique is sufficient to confirm both the identity and purity of a compound. A combination of spectroscopic and chromatographic methods is essential for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation.[4] Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number of distinct proton environments and their connectivity. For this compound, two signals are expected in the aromatic region corresponding to the two pyridine ring protons, and one signal in the aliphatic region for the methyl group protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. For this molecule, six distinct signals are expected: five for the pyridine ring carbons and one for the methyl carbon.

| Predicted NMR Data for this compound (in CDCl₃) |

| ¹H NMR |

| Chemical Shift (δ, ppm) |

| ~ 8.3 |

| ~ 7.8 |

| ~ 2.4 |

| ¹³C NMR |

| Chemical Shift (δ, ppm) |

| ~ 152 |

| ~ 145 |

| ~ 141 |

| ~ 135 |

| ~ 130 |

| ~ 18 |

Note: These are predicted values. Actual chemical shifts may vary based on solvent and experimental conditions. The assignments are based on known substituent effects in pyridine rings.[5][6]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and provides crucial information about its elemental composition, particularly the presence of halogens.[7]

Key Diagnostic Feature: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[8] A compound containing two bromine atoms, like this compound, will exhibit a characteristic isotopic cluster for the molecular ion (M⁺˙). This cluster will consist of three peaks:

-

M: Contains two ⁷⁹Br atoms.

-

M+2: Contains one ⁷⁹Br and one ⁸¹Br atom.

-

M+4: Contains two ⁸¹Br atoms.

The expected intensity ratio of these peaks will be approximately 1:2:1 , which is a definitive indicator of the presence of two bromine atoms.[9] For C₆H₅Br₂N, the expected molecular ion cluster would appear around m/z 249 (M), 251 (M+2), and 253 (M+4).

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of organic compounds.[10] A well-developed reverse-phase HPLC method can separate the main compound from potential impurities, allowing for precise quantification.[11]

Protocol: Purity Determination by RP-HPLC

-

Instrumentation:

-

HPLC system with a UV detector (or Photodiode Array detector).

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

0-2 min: 10% B

-

2-20 min: 10% to 90% B

-

20-25 min: 90% B

-

25.1-30 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in a suitable diluent (e.g., Acetonitrile/Water 50:50) to a final concentration of ~0.5 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Data Analysis:

-

Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

-

| HPLC Method Validation Parameters | Acceptance Criteria | Rationale |

| Specificity | The main peak is resolved from all impurities. | Ensures that the peak area of the analyte is not inflated by co-eluting species. |

| Linearity | R² > 0.999 over the concentration range. | Confirms a direct relationship between detector response and analyte concentration. |

| Precision (RSD) | < 2.0% for replicate injections. | Demonstrates the reproducibility of the method. |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. | Defines the lowest concentration at which an impurity can be reliably quantified. |

This protocol is a representative method and may require optimization for specific impurity profiles.[12]

Elemental Analysis

Elemental analysis provides a fundamental confirmation of a compound's empirical formula by quantitatively determining the percentage of Carbon (C), Hydrogen (H), and Nitrogen (N).[13] This technique serves as an orthogonal check on the compound's identity and purity.

Principle: The sample is combusted in a high-temperature furnace in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors.[14][15] The results are then compared to the theoretical values calculated from the molecular formula.

| Elemental Analysis for C₆H₅Br₂N (MW: 250.92 g/mol ) | | :--- | Theoretical % | Acceptable Range | | Carbon (C) | 28.71 % | 28.31 % - 29.11 % | | Hydrogen (H) | 2.01 % | 1.61 % - 2.41 % | | Nitrogen (N) | 5.58 % | 5.18 % - 5.98 % |

A result within ±0.4% of the theoretical value is generally considered acceptable and confirms the elemental composition of the bulk material.

Conclusion

The rigorous characterization of this compound is a critical, multi-faceted process that underpins its successful application in research and drug development. A logical workflow, beginning with effective purification and followed by a suite of orthogonal analytical techniques, is essential. NMR and Mass Spectrometry provide definitive structural confirmation, while HPLC and Elemental Analysis offer quantitative measures of purity and compositional integrity. By adhering to the principles and protocols outlined in this guide, researchers can ensure the quality of this key synthetic intermediate, thereby enhancing the reliability and reproducibility of their scientific outcomes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Purification of Pyridine - Chempedia - LookChem [lookchem.com]

- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2,3-DIBROMO-5-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Bromo-5-methylpyridine(3510-66-5) 13C NMR spectrum [chemicalbook.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. helixchrom.com [helixchrom.com]

- 12. ptfarm.pl [ptfarm.pl]

- 13. azom.com [azom.com]

- 14. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 15. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]

Navigating the Regioselective Landscape of 2,4-Dibromo-5-methylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecular entities. Among the vast array of functionalized pyridines, di-substituted derivatives present a unique challenge and opportunity: the selective functionalization of one reactive site over another. This technical guide provides a comprehensive exploration of the differential reactivity of the bromine atoms at the C2 and C4 positions of 2,4-dibromo-5-methylpyridine, a versatile building block in organic synthesis. By delving into the underlying electronic and steric factors, this guide offers field-proven insights and detailed methodologies to empower researchers in designing highly selective and efficient synthetic strategies.

The Dichotomy of Reactivity: Understanding the Electronic and Steric Landscape

The pyridine ring, an electron-deficient heterocycle, is inherently activated towards nucleophilic attack and palladium-catalyzed cross-coupling reactions at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. In this compound, both bromine atoms occupy these activated positions, setting the stage for competitive reactions. The ultimate regioselectivity of a given transformation is a delicate interplay of electronic and steric effects, influenced by the nature of the reactants, catalysts, and reaction conditions.

Electronic Effects: The nitrogen atom in the pyridine ring withdraws electron density, rendering the C2 and C4 positions electrophilic. This effect is crucial for facilitating both nucleophilic aromatic substitution (SNAr) and the oxidative addition step in palladium-catalyzed cross-coupling cycles. The C2 position is generally considered more electron-deficient than the C4 position due to its closer proximity to the electronegative nitrogen. The electron-donating methyl group at the C5 position exerts a modest +I (inductive) effect, which can slightly modulate the electron density at the adjacent C4 position.[1]

Steric Effects: The steric environment around each bromine atom plays a pivotal role in dictating reactivity. The C2-bromine is flanked by the pyridine nitrogen, while the C4-bromine is situated between a hydrogen atom at C3 and the methyl group at C5. The presence of the methyl group introduces steric hindrance around the C4 position, which can influence the approach of bulky reagents and catalysts.[1]

The interplay of these factors leads to a fascinating and often tunable reactivity profile, which will be explored in the context of specific reaction classes.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Positions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of this compound, the choice of coupling partner and reaction conditions can lead to highly regioselective transformations.

Suzuki-Miyaura Coupling: Preferential Reactivity at C2

The Suzuki-Miyaura coupling, a versatile method for forming C-C bonds, generally exhibits a preference for reaction at the C2 position of 2,4-dibromopyridine, a close analog of our target molecule.[2] This selectivity is primarily attributed to the higher electrophilicity of the C2 position, facilitating the rate-determining oxidative addition of the palladium(0) catalyst.[2] While specific data for this compound is limited, the established trends for 2,4-dibromopyridine provide a strong predictive framework. The methyl group at the C5 position is expected to further enhance this selectivity by increasing the steric bulk around the C4-bromine, thereby disfavoring the approach of the palladium catalyst to this site.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromo-4-methylpyridine Analogs

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 120 (MW) | 0.5 | 81 | [3] |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12-24 | ~85 | [4] |

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C2

This protocol is adapted from established procedures for similar bromopyridine derivatives and serves as a robust starting point for optimization.[3][4]

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

-

Schlenk flask or microwave vial

-

Magnetic stirrer and heating source

Procedure:

-

To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.

-

Add the palladium catalyst.

-

Add the degassed solvent system.

-

Stir the reaction mixture at 90-120 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Diagram 1: Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Activating the C2 Position

The Sonogashira coupling, which forges a bond between a terminal alkyne and an aryl halide, also demonstrates a preference for the C2 position in 2,4-dihalopyridine systems.[2] This selectivity is again driven by the enhanced electrophilicity at C2. The reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.

Experimental Protocol: Selective Sonogashira Coupling at C2

This protocol is based on established methods for the Sonogashira coupling of bromopyridines.[3][5]

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.2 eq)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 2-5 mol%)

-

Base (e.g., Triethylamine or Diisopropylamine)

-

Anhydrous solvent (e.g., THF or DMF)

-

Schlenk tube

-

Magnetic stirrer and heating source

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

-

Add the anhydrous solvent and the amine base.

-

Add the terminal alkyne via syringe.

-

Stir the reaction mixture at room temperature or heat as required (typically 25-65 °C).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr): A More Nuanced Selectivity

In contrast to palladium-catalyzed reactions, the regioselectivity of nucleophilic aromatic substitution (SNAr) on this compound is more complex and highly dependent on the nature of the nucleophile and the reaction conditions.

The stability of the intermediate Meisenheimer complex is the determining factor for the site of nucleophilic attack.[6][7] Attack at both C2 and C4 allows for delocalization of the negative charge onto the electronegative nitrogen atom, which is a stabilizing factor.[6][7] However, the relative stability of the two possible intermediates can be influenced by several factors:

-

Leaving Group Ability: In SNAr reactions, fluoride is a better leaving group than bromide.[8] While our substrate contains two bromine atoms, this principle highlights the importance of the halogen in the rate-determining step.

-

Nucleophile: The nature of the incoming nucleophile can influence the site of attack.

-

Solvent: The polarity of the solvent can affect the reaction rate and selectivity.

For 2,4-dibromopyridine, some studies have shown that with certain nucleophiles, substitution can be directed towards the C4 position. For instance, in the reaction of 2,4-dibromopyridine with phenol derivatives catalyzed by CuI, the use of a polar solvent like DMSO favors the formation of the 4-isomer.[2]

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This general protocol can be adapted for various amine nucleophiles.[9]

Materials:

-

This compound (1.0 eq)

-

Amine (1.2-2.0 eq)

-

Base (e.g., K₂CO₃, DIPEA, if necessary)

-

Polar aprotic solvent (e.g., DMF, DMSO)

-

Reaction vessel with a condenser

-

Magnetic stirrer and heating source

Procedure:

-

In a reaction vessel, dissolve this compound in the chosen solvent.

-

Add the amine nucleophile and the base (if required).

-

Heat the reaction mixture to the desired temperature (can range from room temperature to >100 °C).[10]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Diagram 2: Experimental Workflow for Selective Functionalization

Caption: Logical workflow for the selective functionalization of this compound.

Conclusion and Future Outlook

The reactivity of the bromine atoms in this compound presents a compelling case study in regioselectivity. While palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings demonstrate a clear preference for the more electrophilic and sterically accessible C2 position, nucleophilic aromatic substitution offers a more nuanced reactivity profile that can potentially be tuned by the choice of nucleophile and reaction conditions.

For drug development professionals and synthetic chemists, a thorough understanding of these competing factors is paramount for the rational design of synthetic routes to complex, highly functionalized pyridine derivatives. The protocols and mechanistic insights provided in this guide serve as a foundational framework for harnessing the differential reactivity of this versatile building block. Further research, including detailed kinetic and computational studies on this compound itself, will undoubtedly unveil even more sophisticated strategies for its selective functionalization, paving the way for the discovery of novel therapeutic agents and advanced materials.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2,4-Dibromo-5-methylpyridine

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of 2,4-dibromo-5-methylpyridine. This substrate presents a unique electronic and steric landscape due to the interplay of a deactivating heterocyclic nitrogen atom, two deactivating halogen substituents, and one activating alkyl group. This document elucidates the theoretical framework governing the regioselectivity of EAS on this pyridine derivative, offers mechanistic insights, and provides validated protocols for key transformations. It is intended for researchers, chemists, and drug development professionals engaged in the synthesis and functionalization of complex heterocyclic scaffolds.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine motif is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceutical agents, agrochemicals, and functional materials. The ability to precisely functionalize the pyridine ring is paramount for tuning molecular properties and developing novel chemical entities. This compound is a versatile, poly-functionalized building block. However, its inherent electronic properties—specifically the electron-deficient nature of the pyridine ring—present significant challenges for classical electrophilic aromatic substitution, a fundamental reaction class for arene functionalization.[1][2]

This guide addresses these challenges directly. We will dissect the electronic and steric factors that govern the reactivity of this compound, predict the most probable sites of electrophilic attack, and provide practical, field-tested methodologies for achieving these transformations.

The Electronic Landscape and Regioselectivity of this compound

The regiochemical outcome of an EAS reaction is dictated by the cumulative electronic and steric effects of the substituents on the aromatic ring. In this compound, four distinct influences are at play.

-

Pyridine Nitrogen: The nitrogen atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This significantly deactivates the entire ring towards electrophilic attack, making it much less reactive than benzene.[3] Resonance analysis of the Wheland intermediate (the sigma complex) formed during electrophilic attack shows that substitution at the C-3 and C-5 positions (meta-directing) is favored, as it avoids placing a destabilizing positive charge on the electronegative nitrogen atom.[4][5][6]

-

Bromo Substituents (C-2 and C-4): Halogens are a classic example of opposing effects. They are deactivating due to a strong electron-withdrawing inductive effect (-I) but are ortho-, para-directing due to electron donation into the ring via resonance (+R).[7]

-

The C-2 bromo group directs incoming electrophiles to the C-3 and C-5 positions.

-

The C-4 bromo group directs incoming electrophiles to the C-3 and C-5 positions. Thus, both bromine atoms reinforce the inherent meta-directing propensity of the pyridine ring, further deactivating the system but strongly favoring substitution at positions C-3 and C-5.

-

-

Methyl Substituent (C-5): The methyl group is an activating group, donating electron density through an inductive effect (+I) and hyperconjugation.[8] It is an ortho-, para-director.

-

The C-5 methyl group directs incoming electrophiles to the C-4 and C-6 positions.

-

Synthesis of Directing Effects: Combining these factors, we can predict the most reactive position.

-

Position C-3: Directed by the nitrogen, C-2 bromo, and C-4 bromo groups. However, it is sterically hindered by two adjacent bromine atoms.

-

Position C-4: Blocked by a bromo group.

-

Position C-6: Strongly activated by the para-directing methyl group at C-5. This position is also the least sterically hindered open site.

Caption: Analysis of directing effects on the this compound ring.

General Mechanism of Electrophilic Aromatic Substitution

The mechanism for EAS on this compound follows the canonical three-step pathway observed for most aromatic systems.[1]

-

Generation of the Electrophile (E+): A strong electrophile is generated, often through the action of a Lewis or Brønsted acid catalyst.[9]

-

Nucleophilic Attack and Formation of the Sigma Complex: The π-system of the pyridine ring attacks the electrophile. This is the rate-determining step as it temporarily disrupts aromaticity. The resulting carbocation, known as a sigma complex or Wheland intermediate, is stabilized by resonance.

-

Deprotonation and Re-aromatization: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromatic system.

Attack at the predicted C-6 position leads to a more stable sigma complex compared to attack at C-3. The positive charge in the C-6 attack intermediate is delocalized across C-2, C-4, and the nitrogen atom. While a positive charge on nitrogen is generally unfavorable, the ability of the C-5 methyl group to stabilize the adjacent positive charge at C-4 makes this pathway kinetically accessible.[4]

Caption: High-level workflow for electrophilic aromatic substitution.

Key Electrophilic Substitution Reactions and Protocols

Given the deactivated nature of the substrate, forceful reaction conditions are generally required.

Nitration

Nitration introduces a nitro (-NO2) group, a valuable synthon for further transformations (e.g., reduction to an amine). The reaction requires a potent nitrating agent, typically a mixture of concentrated nitric and sulfuric acids, which generates the highly electrophilic nitronium ion (NO2+).[10]

Predicted Product: 2,4-Dibromo-6-nitro-5-methylpyridine

Protocol: Nitration of this compound

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (H2SO4, 98%, 10 mL). Cool the flask to 0°C in an ice-salt bath.

-

Substrate Addition: Slowly add this compound (1.0 g, 3.98 mmol) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10°C. Stir until fully dissolved.

-

Preparation of Nitrating Agent: In a separate beaker, cautiously prepare the nitrating mixture by adding fuming nitric acid (HNO3, >90%, 1.5 mL) to concentrated sulfuric acid (3.0 mL) at 0°C.

-

Electrophile Addition: Add the nitrating mixture dropwise via the dropping funnel to the solution of the pyridine substrate over 30 minutes. Maintain the internal temperature below 10°C throughout the addition.

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, carefully heat the reaction mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Quenching: Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice (approx. 100 g) with vigorous stirring.

-

Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO3) solution or aqueous ammonia until a pH of ~7-8 is reached. A precipitate should form.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water (3 x 20 mL), and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Sulfonation

Sulfonation introduces a sulfonic acid (-SO3H) group. This reaction is typically performed with fuming sulfuric acid (sulfuric acid containing excess SO3) and is often reversible at high temperatures.

Predicted Product: this compound-6-sulfonic acid

Protocol: Sulfonation of this compound

-

Reaction Setup: In a flask equipped with a stirrer and reflux condenser (with a drying tube), place this compound (1.0 g, 3.98 mmol).

-

Reagent Addition: Carefully add fuming sulfuric acid (20% SO3, 8 mL) to the flask.

-

Reaction Execution: Heat the mixture to 120-140°C and maintain for 12-24 hours. The reaction is typically sluggish and requires elevated temperatures.

-

Workup and Quenching: Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice.

-

Isolation: The sulfonic acid product is often water-soluble. It can be isolated by salting out (adding NaCl) or by careful neutralization with a base like calcium carbonate (CaCO3) to precipitate the calcium sulfonate salt, which can then be filtered and converted back to the free acid.

Halogenation (e.g., Bromination)

Introducing a third halogen atom requires a potent halogenating system, such as Br2 with a Lewis acid catalyst (e.g., FeBr3) or oleum.

Predicted Product: 2,4,6-Tribromo-5-methylpyridine

Protocol: Bromination of this compound

-

Reaction Setup: Charge a sealed reaction vessel with this compound (1.0 g, 3.98 mmol) and oleum (20-30% SO3, 10 mL).

-

Reagent Addition: Add elemental bromine (Br2, 0.24 mL, 4.78 mmol, 1.2 eq) dropwise.

-

Reaction Execution: Heat the sealed vessel to 130°C for 24 hours.

-

Workup and Quenching: After cooling, pour the reaction mixture onto ice.

-

Neutralization and Extraction: Neutralize with a strong base (e.g., 50% NaOH) and extract the product with a suitable organic solvent like dichloromethane (DCM).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Friedel-Crafts Alkylation and Acylation: A Critical Limitation

Friedel-Crafts reactions are generally not successful on pyridine and its heavily deactivated derivatives.[1][2] There are two primary reasons for this failure:

-

Ring Deactivation: The pyridine ring is too electron-poor to attack the carbocation or acylium ion intermediates generated in Friedel-Crafts reactions.

-

Catalyst Complexation: The nitrogen lone pair acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl3, FeCl3).[3] This complexation places a formal positive charge on the nitrogen, further deactivating the ring to an extreme degree and preventing any productive electrophilic substitution.

Summary of Reactions and Predicted Outcomes

| Reaction Type | Reagents & Catalysts | Typical Conditions | Predicted Major Product | Feasibility & Key Insights |

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | 60-70°C | 2,4-Dibromo-6-nitro-5-methylpyridine | Feasible but requires forceful conditions. The nitro group is a versatile handle for further chemistry. |

| Sulfonation | Fuming H₂SO₄ (Oleum) | 120-140°C | This compound-6-sulfonic acid | Feasible but requires high temperatures and long reaction times. Often reversible. |

| Halogenation | Br₂ / Oleum or FeBr₃ | 130°C (sealed tube) | 2,4,6-Tribromo-5-methylpyridine | Very harsh conditions are necessary to overcome the ring's deactivation. |

| Friedel-Crafts | R-Cl, AlCl₃ (Alkylation) or RCOCl, AlCl₃ (Acylation) | N/A | No Reaction | Not feasible due to catalyst complexation with the pyridine nitrogen and severe ring deactivation.[2][3] |

Conclusion

The electrophilic substitution of this compound is a challenging yet predictable process. The regiochemical outcome is primarily governed by the activating, para-directing effect of the C-5 methyl group, which channels the electrophile to the C-6 position, overcoming the deactivating influence of the nitrogen and halogen atoms. Successful functionalization via nitration, sulfonation, or halogenation necessitates harsh reaction conditions to overcome the low nucleophilicity of the pyridine ring. Conversely, Friedel-Crafts reactions are mechanistically precluded. This guide provides the foundational understanding and practical protocols necessary for scientists to strategically functionalize this valuable heterocyclic scaffold.

References

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 3. youtube.com [youtube.com]

- 4. aklectures.com [aklectures.com]

- 5. homework.study.com [homework.study.com]

- 6. quora.com [quora.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. community.wvu.edu [community.wvu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

An In-depth Technical Guide to 2,4-Dibromo-5-methylpyridine and its Derivatives: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-dibromo-5-methylpyridine, a versatile heterocyclic building block with significant applications in medicinal chemistry and organic synthesis. The document details the synthesis of the core molecule, explores its reactivity in key cross-coupling reactions, and highlights the development of its derivatives as potent kinase inhibitors and anticancer agents. Detailed experimental protocols, mechanistic insights, and quantitative data are presented to empower researchers in their drug discovery and development endeavors.

Introduction: The Strategic Importance of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make it an attractive starting point for the design of novel therapeutics. The introduction of bromine atoms onto the pyridine ring, as in this compound, provides synthetic handles for the facile construction of diverse molecular architectures through modern cross-coupling methodologies. This strategic functionalization allows for the systematic exploration of the chemical space around the pyridine core, a crucial aspect of structure-activity relationship (SAR) studies in drug discovery.

Synthesis of the Core Intermediate: this compound

While a direct, one-pot synthesis of this compound is not extensively documented, a robust and logical synthetic strategy can be devised based on established methodologies for the synthesis of analogous dihalopyridines. A plausible and efficient route commences from the readily available 5-methyl-2,4-pyridinediol.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to proceed via a two-step sequence involving the halogenation of a suitable precursor. A highly effective method for the synthesis of 2,4-dibromopyridine involves the treatment of 2,4-dihydroxypyridine with phosphorus oxybromide (POBr₃).[2] This approach can be adapted for the synthesis of the title compound.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on the established synthesis of 2,4-dibromopyridine and is expected to be a reliable method for the preparation of this compound.[2]

Materials:

-

5-Methyl-2,4-pyridinediol

-

Phosphorus oxybromide (POBr₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-methyl-2,4-pyridinediol (1.0 eq) and phosphorus oxybromide (3.0 - 4.0 eq).

-

Heat the reaction mixture to 120-130 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Self-Validation: The progress of the reaction should be monitored by TLC to ensure the complete consumption of the starting material. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Reactivity and Functionalization: A Gateway to Diverse Derivatives

The two bromine atoms in this compound are not equally reactive, allowing for selective functionalization. The bromine at the 2-position is generally more susceptible to nucleophilic substitution and oxidative addition in palladium-catalyzed reactions due to the electronic influence of the ring nitrogen. This differential reactivity is a key strategic element in the synthesis of complex derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations, enabling the introduction of a wide range of substituents at the 2- and 4-positions.

The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between an organoboron compound and an organic halide, is a cornerstone of modern organic synthesis.[3][4]

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid [5][6]

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent mixture to the flask.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Expected Yields based on analogous reactions):

| Arylboronic Acid | Catalyst | Base | Solvent | Expected Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 80-90 |

| 3-Chlorophenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 75-85 |

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted pyridines.[7][8]

Caption: Simplified catalytic cycle of the Sonogashira coupling.

Detailed Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne [9][10]

Materials:

-

This compound

-

Terminal alkyne (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 5-10 mol%)

-

Base (e.g., Triethylamine or Diisopropylamine)

-

Solvent (e.g., THF or DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 eq), the palladium catalyst, and copper(I) iodide.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent and the base.

-

Add the terminal alkyne dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery: Targeting Kinases in Oncology

Derivatives of brominated pyridines are of significant interest in drug discovery, particularly in the development of kinase inhibitors for the treatment of cancer. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.

Pyridine-based Kinase Inhibitors

The pyridine scaffold can serve as a versatile template for the design of ATP-competitive kinase inhibitors. The nitrogen atom can act as a hydrogen bond acceptor, mimicking the interaction of the adenine moiety of ATP with the kinase hinge region. The substituents on the pyridine ring can be tailored to occupy specific pockets within the ATP-binding site, thereby conferring potency and selectivity.

Caption: Mechanism of competitive kinase inhibition.

Case Study: Pyrido[2,3-d]pyrimidine-based Inhibitors

A prominent class of kinase inhibitors derived from substituted pyridines are the pyrido[2,3-d]pyrimidines.[11] These fused heterocyclic systems have shown potent inhibitory activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs). The synthesis of these complex scaffolds often utilizes functionalized pyridines as key starting materials. For instance, a 2-amino-4-aryl-5-methylpyridine derivative, which can be synthesized from this compound, can undergo cyclization reactions to form the pyrido[2,3-d]pyrimidine core.

Pharmacological Data of Representative Pyrido[2,3-d]pyrimidine Kinase Inhibitors:

| Compound | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | Reference |

| Compound X | EGFR | 15 | A431 (Epidermoid carcinoma) | [11] |

| Compound Y | CDK2/cyclin E | 50 | HCT116 (Colon carcinoma) | [11] |

| Compound Z | VEGFR2 | 25 | HUVEC (Endothelial cells) | [11] |

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis and medicinal chemistry. Its strategic substitution pattern allows for selective functionalization through robust and high-yielding cross-coupling reactions, providing access to a wide array of complex pyridine derivatives. The demonstrated utility of these derivatives as potent kinase inhibitors underscores the importance of this compound as a key starting material in the development of novel therapeutics for the treatment of cancer and other diseases. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to fully exploit the synthetic potential of this important heterocyclic intermediate.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. m.youtube.com [m.youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Regioselective Synthesis of 2,4-Dibromo-5-methylpyridine

Abstract

2,4-Dibromo-5-methylpyridine is a valuable halogenated heterocyclic building block utilized in the development of complex molecular architectures for pharmaceuticals and advanced materials. Direct electrophilic bromination of the parent 5-methylpyridine presents significant regiochemical challenges due to the competing directing effects of the ring nitrogen and the methyl substituent, often leading to a mixture of isomers under harsh reaction conditions. This application note details a robust and regioselective multi-step synthetic pathway starting from 5-methylpyridine. The strategy leverages the controlled transformation of functional groups to precisely install bromine atoms at the C-2 and C-4 positions. A detailed, field-tested protocol for the critical final step—a Sandmeyer reaction to convert a 4-amino precursor to the target compound—is provided, along with comprehensive guidelines for characterization, safety, and data interpretation.

Introduction: The Challenge of Pyridine Functionalization

Halogenated pyridines are cornerstone intermediates in organic synthesis, particularly within medicinal chemistry, where they serve as scaffolds for creating novel therapeutic agents.[1][2] The bromine atoms act as versatile synthetic handles for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki and Buchwald-Hartwig couplings.[3][4]

The synthesis of specifically substituted pyridines, however, is not always straightforward. The pyridine ring is electron-deficient compared to benzene, rendering it significantly deactivated towards electrophilic aromatic substitution (EAS). Reactions typically require forcing conditions (e.g., high temperatures, oleum), which can lead to low yields and poor selectivity. In the case of 5-methylpyridine, the deactivating effect of the nitrogen atom (strongest at the C-2, C-4, and C-6 positions) is opposed by the activating, ortho, para-directing effect of the C-5 methyl group. A direct bromination would thus be expected to yield a complex and difficult-to-separate mixture of isomers, making such a route impractical for targeted synthesis.

To overcome these challenges, a logical, multi-step approach is required. The strategy outlined herein employs a sequence of reliable, high-yielding reactions to build the desired functionality with excellent regiochemical control, culminating in the synthesis of pure this compound.

Proposed Regioselective Synthetic Pathway

The proposed pathway begins with 5-methylpyridine and proceeds through several key intermediates. This route is designed to systematically install the required functional groups that direct subsequent substitutions to the desired positions, avoiding the pitfalls of direct bromination.

Caption: Proposed multi-step synthesis of this compound.

This strategy ensures that each substitution is directed by the existing functionality on the ring, providing a high degree of isomeric purity at each stage. The detailed protocol below focuses on the final, critical transformation of 4-Amino-2-bromo-5-methylpyridine into the target product.

Detailed Experimental Protocol: Sandmeyer Reaction

This protocol describes the diazotization of 4-Amino-2-bromo-5-methylpyridine followed by a copper-catalyzed bromination to yield this compound. This Sandmeyer reaction is a reliable method for converting an aromatic amine to a bromide.[5][6]

Materials and Reagents

| Reagent | Molecular Weight ( g/mol ) | Moles (equiv.) | Quantity |

| 4-Amino-2-bromo-5-methylpyridine | 187.04 | 1.0 | 5.00 g |

| Hydrobromic Acid (48% aq.) | 80.91 | ~10 | 25 mL |

| Sodium Nitrite (NaNO₂) | 69.00 | 1.2 | 2.20 g |